molecular formula C10H7N3 B2766687 4-(1H-pyrazol-1-yl)benzonitrile CAS No. 25699-83-6

4-(1H-pyrazol-1-yl)benzonitrile

Número de catálogo: B2766687
Número CAS: 25699-83-6
Peso molecular: 169.187
Clave InChI: SLPWCEHHSRUSKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1H-pyrazol-1-yl)benzonitrile (4-PBN) is an organonitril compound that is widely used in scientific research. It is a versatile compound that has been used in a variety of applications, ranging from synthesis to biochemical and physiological studies. 4-PBN has a high degree of solubility in water and is relatively stable in aqueous solutions. This makes it an ideal compound for a range of lab experiments and research applications. In

Aplicaciones Científicas De Investigación

Syntheses and Structural Studies

4-(1H-pyrazol-1-yl)benzonitrile derivatives have been synthesized and structurally characterized in several studies. For instance, Sairem et al. (2012) explored the synthesis and structural analysis of platinum group metal complexes with ligands derived from similar compounds. Their research emphasized that the nitrile group did not participate in complexation but remained as a free pendant group (Sairem et al., 2012).

Molecular Structure and Spectroscopy

Studies by Bharathi and Santhi (2017) focused on the molecular structures and spectroscopy of pyrazole compounds related to this compound. They used density functional theory to understand the molecular architecture and optoelectronic properties, finding that the calculated band gap energies indicated intramolecular charge transfer (Bharathi & Santhi, 2017).

DFT Study of Pyrazole Derivatives

Faundez-Gutierrez et al. (2014) conducted a detailed study on pyrazole derivatives, focusing on their potential application as ligands in inorganic chemistry. They utilized analytical and spectroscopic methods for characterization, along with DFT calculations, to assess the robustness of the conjugated structure formed by pyrazole and benzonitrile rings (Faundez-Gutierrez et al., 2014).

Antimicrobial Activities

Al‐Azmi and Mahmoud (2020) synthesized novel pyrazole-4-carbonitrile derivatives and evaluated them as antimicrobial agents. Their research highlighted the potential of these compounds in the development of new antimicrobial drugs (Al‐Azmi & Mahmoud, 2020).

In Vitro and Molecular Docking Studies

Another study by Bharathi and Santhi (2020) explored the anti-inflammatory properties of pyrazole derivatives, demonstrating their potential as inhibitors of human peroxiredoxin 5 and tyrosine kinase receptor (Bharathi & Santhi, 2020).

Crystal Structure Analysis

The crystal structure of a related compound was analyzed by Thaher et al. (2012), revealing the dihedral angles formed by the pyrazole ring with attached rings, contributing to the understanding of molecular interactions and structural properties (Thaher et al., 2012).

Quantum Chemical Calculations and Antimicrobial Activity

Research by Shanmugapriya et al. (2021) involved quantum chemical calculations and molecular docking analysis to explore the antimicrobial activity of thiazole-pyrazole compounds. This study provided insights into the interaction mechanisms of these compounds with bacterial targets (Shanmugapriya et al., 2021).

Preparation of Chelating Macrobicycles

Wang et al. (2009) prepared chelate derivatives from 3-(1H-pyrazol-3-yl)benzonitrile, highlighting the potential of these compounds in the preparation of macrobicycles with applications in coordination chemistry (Wang et al., 2009).

Propiedades

IUPAC Name

4-pyrazol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPWCEHHSRUSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25699-83-6
Record name 4-(1-Pyrazolyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 50-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 1H-pyrazole (422 mg, 6.21 mmol, 1.50 equiv), sodium hydroxide (248 mg, 6.20 mmol, 1.50 equiv), and N,N-dimethylformamide (20 mL). The mixture was stirred and heated to 80° C. for 30 min, then to this was added 4-fluorobenzonitrile (500 mg, 4.13 mmol, 1.00 equiv). The resulting solution was stirred for 3 h at 110° C. in an oil bath. The resulting solution was diluted with 50 mL of H2O. The solids were collected by filtration and dried in an oven. The product was obtained as 0.43 g (62%) of a white solid.
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
62%

Synthesis routes and methods II

Procedure details

4-Fluorobenzonitrile (204.2 g), pyrazole (138.6 g, 1.22 eq) and potassium carbonate (281.5 g, 1.22 eq) in DMF (1110 ml) were heated at 120° C. for 7 hours. The suspension was cooled to 25° C. and water (2920 ml) added. The reaction was extracted with MTBE (3×1460 ml) and the combined extracts were washed with water (3×1460 ml) and saturated aqueous sodium chloride (1460 ml). The organic phase was concentrated at atmospheric pressure until the pot temperature rose to 65° C. Heptane (1700 ml) was added over 30 minutes at 60-65° C., and then a further 300 ml of distillate was collected. The solution was stirred at 60-65° C. for 15 minutes and then cooled to <5° C. The slurry was filtered and washed with heptane (2×200 ml), and dried under vacuum to constant weight to give the title compound as a solid (245.3 g, 87%).
Quantity
204.2 g
Type
reactant
Reaction Step One
Quantity
138.6 g
Type
reactant
Reaction Step One
Quantity
281.5 g
Type
reactant
Reaction Step One
Name
Quantity
1110 mL
Type
solvent
Reaction Step One
Name
Quantity
2920 mL
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrazole (205 mg, 3.0 mmol) is coupled with 4-bromobenzonitrile (364 mg, 2.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 330 mg (98% isolated yield) of the desired product as a white solid.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 4-fluorobenzonitrile (1.5 g, 12.35 mmol) and pyrazole (0.843 g, 12.38 mmol) in DMF (10 mL) was added NaH (60% in oil, 0.644 g, 16.09 mmol). The reaction was heated to 145° C. for 20 h. The reaction was cooled to room temperature and was diluted with water and EtOAc The aqueous layer was washed with EtOAc (3×) and the combined organic layers were washed with water (4×). The organic solution was dried (MgSO4, filtered, and concentrated. Medium pressure chromatography (4:1 hexanes:EtOAc) provided 4-pyrazol-1-yl-benzonitrile (1.6 g) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.97 (d, 1H), 7.82 (d, 2H), 7.73 (m, 3H), 6.87 (d, 1H); MS 170 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.843 g
Type
reactant
Reaction Step One
Name
Quantity
0.644 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.